molecular formula C10H7BrN2 B1447586 6-Bromo-1-methyl-1H-indole-3-carbonitrile CAS No. 1361092-69-4

6-Bromo-1-methyl-1H-indole-3-carbonitrile

Cat. No. B1447586
M. Wt: 235.08 g/mol
InChI Key: SOTVYPLSYGORIA-UHFFFAOYSA-N
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Description

“6-Bromo-1-methyl-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C9H5BrN2 . It is an indole derivative, which are important precursors for the synthesis of diverse heterocyclic derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been extensively studied. For instance, the title indole derivative was synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol . Additionally, one-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of “6-Bromo-1-methyl-1H-indole-3-carbonitrile” can be represented by the InChI code: 1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H . This indicates that the molecule consists of a bromine atom attached to the 6th carbon of the indole ring, a methyl group attached to the nitrogen atom, and a carbonitrile group attached to the 3rd carbon of the indole ring.


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, Rh-catalyzed C-H carbonylation of indoles under 1 atm of CO has been achieved and a mechanism involving Rh (III) initiated C- H metallation is proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-1-methyl-1H-indole-3-carbonitrile” include a molecular weight of 238.08 g/mol . More detailed properties such as melting point, boiling point, and density are not available in the retrieved documents.

Future Directions

The future directions for “6-Bromo-1-methyl-1H-indole-3-carbonitrile” and similar compounds could involve further exploration of their potential pharmacological activities . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

6-bromo-1-methylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-3-2-8(11)4-10(9)13/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTVYPLSYGORIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-methyl-1H-indole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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